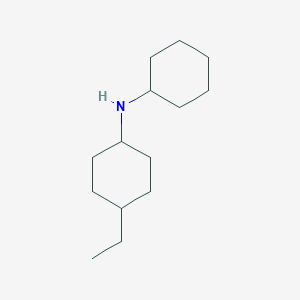

N-cyclohexyl-4-ethylcyclohexan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-4-ethylcyclohexan-1-amine is a useful research compound. Its molecular formula is C14H27N and its molecular weight is 209.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

N-cyclohexyl-4-ethylcyclohexan-1-amine can serve as an important intermediate in the synthesis of pharmaceuticals and biologically active compounds. Its structural characteristics allow it to participate in various chemical reactions typical for amines, making it a valuable building block in drug development.

Case Studies in Drug Development

- Antidepressants : Research has indicated that derivatives of cyclohexylamines can exhibit antidepressant properties, with potential applications in treating mood disorders.

- Analgesics : The compound may also be explored for its efficacy in pain relief formulations, given the role of amines in analgesic mechanisms.

Material Science

In material science, this compound is being investigated for its potential applications in polymer chemistry and as a corrosion inhibitor. Its ability to enhance the properties of polymers can lead to the development of materials with improved mechanical and thermal stability.

Properties and Testing

The compound's thermal stability can be analyzed through techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These analyses help determine the compound's behavior under various temperature conditions, which is crucial for applications in high-performance materials.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. Its unique structure allows it to act as a nucleophile or electrophile in various reactions, facilitating the formation of complex organic molecules.

Synthesis Pathways

The synthesis of this compound typically involves:

- Hydrogenation Reactions : Using catalysts like palladium on carbon to facilitate hydrogenation processes.

- Alkylation Methods : Employing cyclohexanol and ammonia to produce the desired amine through alkylation reactions.

化学反应分析

Acylation Reactions

N-cyclohexyl-4-ethylcyclohexan-1-amine undergoes nucleophilic acyl substitution with acyl chlorides and anhydrides to form stable amides. This reaction is facilitated by the lone pair on the amine nitrogen, enabling attack on electrophilic carbonyl carbons.

Key Examples

-

Mechanistic Insight : Acylation proceeds via a two-step mechanism: initial proton abstraction by a base (e.g., triethylamine) to generate a reactive amide intermediate, followed by nucleophilic attack on the acylating agent .

-

Steric Effects : The cyclohexyl and ethyl substituents may slow reaction kinetics compared to less hindered amines, necessitating prolonged reaction times or elevated temperatures.

Schiff Base Formation

The amine reacts with carbonyl compounds (aldehydes/ketones) under dehydrating conditions to form Schiff bases. This reversible reaction is influenced by water activity and substrate electronics.

Documented Case Study

In enzymatic amination systems, analogous secondary amines form Schiff bases with ketones like 4-tert-butylcyclohexanone in low-water-activity solvents (e.g., isooctane) . For this compound:

| Carbonyl Compound | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| 4-tert-butylcyclohexanone | Isooctane, 37°C, surfactant-stabilized | Cyclohexylimine derivative | Competing equilibrium with amine regeneration |

-

Equilibrium Dynamics : Schiff base formation is reversible, with equilibrium favoring reactants in aqueous systems but shifting toward products in anhydrous media .

Acid-Base Reactions

The compound reacts with mineral or organic acids to form ammonium salts, enhancing water solubility. While specific data for this amine is limited, general secondary amine behavior applies:

| Acid | Conditions | Product | Application | Source |

|---|---|---|---|---|

| HCl (gaseous) | Diethyl ether, 0°C | Hydrochloride salt | Purification via crystallization |

-

Basicity : The pKa of the conjugate acid is estimated to be ~10–11, typical for alicyclic secondary amines, making it moderately basic .

Limitations in Alkylation

Primary and secondary amines often yield mixtures during alkylation due to over-alkylation. For this compound:

-

Challenges : Competing N-ethylation and cyclohexane ring substitution may occur, reducing selectivity .

-

Workaround : Quaternary ammonium salts are inaccessible unless the amine is first oxidized to a tertiary derivative, which is not documented for this compound .

Stability and Side Reactions

-

Thermal Stability : The compound is stable under standard storage conditions but may decompose above 200°C, as inferred from analogous cyclohexylamines.

-

Oxidative Pathways : No direct evidence of N-oxide formation exists, though tertiary amine analogs are prone to such reactions under strong oxidants.

属性

CAS 编号 |

920280-66-6 |

|---|---|

分子式 |

C14H27N |

分子量 |

209.37 g/mol |

IUPAC 名称 |

N-cyclohexyl-4-ethylcyclohexan-1-amine |

InChI |

InChI=1S/C14H27N/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h12-15H,2-11H2,1H3 |

InChI 键 |

GULBXYISZYUQOX-UHFFFAOYSA-N |

规范 SMILES |

CCC1CCC(CC1)NC2CCCCC2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。